7-Fluoro-1-azaspiro[3.5]nonane

Physicochemical profiling Amine basicity CNS drug design

7-Fluoro-1-azaspiro[3.5]nonane (molecular formula C₈H₁₄FN, molecular weight 143.20 g/mol) is a monofluorinated spirocyclic amine comprising an azetidine ring (1-aza) spiro-fused to a fluorocyclohexane ring at position 2. The compound belongs to the broader class of azaspiro[3.5]nonane scaffolds, which have been established as privileged structures in medicinal chemistry, most notably as fatty acid amide hydrolase (FAAH) inhibitor cores with kᵢₙₐ𝒸ₜ/Kᵢ potency values exceeding 1500 M⁻¹s⁻¹ and as muscarinic acetylcholine receptor M₄ (mAChR M₄) antagonist scaffolds under active patent prosecution.

Molecular Formula C8H14FN
Molecular Weight 143.20 g/mol
Cat. No. B14907295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1-azaspiro[3.5]nonane
Molecular FormulaC8H14FN
Molecular Weight143.20 g/mol
Structural Identifiers
SMILESC1CC2(CCC1F)CCN2
InChIInChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-6-10-8/h7,10H,1-6H2
InChIKeyRJOZIXDNNCLHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1-azaspiro[3.5]nonane – Fluorinated Spirocyclic Amine Building Block for Medicinal Chemistry Procurement


7-Fluoro-1-azaspiro[3.5]nonane (molecular formula C₈H₁₄FN, molecular weight 143.20 g/mol) is a monofluorinated spirocyclic amine comprising an azetidine ring (1-aza) spiro-fused to a fluorocyclohexane ring at position 2 [1]. The compound belongs to the broader class of azaspiro[3.5]nonane scaffolds, which have been established as privileged structures in medicinal chemistry, most notably as fatty acid amide hydrolase (FAAH) inhibitor cores with kᵢₙₐ𝒸ₜ/Kᵢ potency values exceeding 1500 M⁻¹s⁻¹ [2] and as muscarinic acetylcholine receptor M₄ (mAChR M₄) antagonist scaffolds under active patent prosecution [3]. The parent scaffold 1-azaspiro[3.5]nonane (CAS 13374-55-5) has a computed LogP of 2.01 and an estimated pKₐ of ~8.5–9.0 for the azetidine nitrogen [1]. The introduction of a single fluorine atom at position 7 of the cyclohexane ring is expected to modulate both lipophilicity and amine basicity relative to the parent, consistent with systematic studies on fluorinated saturated heterocyclic amines [4].

Why 7-Fluoro-1-azaspiro[3.5]nonane Cannot Be Replaced by Unsubstituted or Regioisomeric Azaspiro Building Blocks


Azaspiro[3.5]nonane isomers are not interchangeable building blocks because the position of the nitrogen atom (1-aza vs. 2-aza vs. 7-aza) fundamentally alters amine geometry, basicity, and hydrogen-bonding capacity . The 1-aza isomer places the basic nitrogen in a strained azetidine ring (four-membered), resulting in a lower pKₐ and a distinct exit-vector geometry compared to the piperidine-type nitrogen in 7-azaspiro[3.5]nonane [1]. Superimposed on this, the 7-fluoro substituent introduces a strong electron-withdrawing effect that further depresses amine basicity and increases lipophilicity—effects that are quantitatively predictable based on systematic studies of monofluorinated heterocyclic amines showing pKₐ decreases of 0.8–2.5 units depending on the distance and number of fluorine atoms [2][3]. These dual modulations (ring-strain + inductive effect) mean that substituting 7-fluoro-1-azaspiro[3.5]nonane with non-fluorinated 1-azaspiro[3.5]nonane, or with the regioisomeric 1-fluoro-7-azaspiro[3.5]nonane (CAS 2092224-41-2), will predictably alter the protonation state at physiological pH, logD, and metabolic stability of any derived lead compound, jeopardizing SAR continuity.

Quantitative Differentiation Evidence for 7-Fluoro-1-azaspiro[3.5]nonane Versus Closest Analogs


pKₐ Modulation: Fluorine-Induced Basicity Reduction Relative to Non-Fluorinated 1-Azaspiro[3.5]nonane

The azetidine nitrogen in 7-fluoro-1-azaspiro[3.5]nonane is predicted to have a pKₐ approximately 0.8–1.5 units lower than that of the parent 1-azaspiro[3.5]nonane (estimated pKₐ ~8.5–9.0) [1], based on class-level systematic measurements. Fjelbye et al. (2022) demonstrated that fluorination at the C-3 position of azetidine (closest to the nitrogen) decreases pKₐ by 2.5 units for the first fluorine and an additional 2.1 units for the second [2]. In 7-fluoro-1-azaspiro[3.5]nonane, the fluorine is positioned on the distal cyclohexane ring (separated by 4–5 bonds from the azetidine nitrogen), so the inductive effect is attenuated relative to direct α-fluorination. Melnykov et al. (2023) confirmed that the magnitude of pKₐ reduction in fluorinated saturated amines is governed primarily by the number of fluorine atoms and their through-bond distance to the protonation centre [3]. This pKₐ shift places the compound in a more favourable range for CNS penetration, as reduced basicity correlates with lower P-glycoprotein efflux liability [2].

Physicochemical profiling Amine basicity CNS drug design

Lipophilicity Shift: Predicted LogP Increase of 0.3–0.5 Units Upon Monofluorination

The parent 1-azaspiro[3.5]nonane has a computed LogP of 2.01 (ACD/Labs) [1]. Systematic studies by Melnykov et al. (2023) demonstrated that monofluorination of saturated heterocyclic amines consistently increases LogP by 0.3–0.5 units relative to the non-fluorinated parent, with the exact increment depending on the ring system and fluorination site [2]. Applying this class-level trend, 7-fluoro-1-azaspiro[3.5]nonane is predicted to have a LogP of approximately 2.3–2.5. For comparison, the structurally related 2-azaspiro[3.5]nonane (nitrogen in a different ring position) has a measured LogP of 1.54 , illustrating that both nitrogen placement and fluorination independently tune lipophilicity. The LogP of the target compound is also expected to be lower than that of the gem-difluoro analog 7,7-difluoro-1-azaspiro[3.5]nonane (CAS 2028497-56-3, MW 161 Da, predicted LogP ~2.7–3.0) [3], offering a finer gradation of lipophilicity for SAR exploration.

Lipophilicity optimization LogP/LogD Drug-likeness

Regioisomeric Differentiation: 7-Fluoro-1-azaspiro[3.5]nonane vs. 1-Fluoro-7-azaspiro[3.5]nonane – Structural and Predicted Property Divergence

7-Fluoro-1-azaspiro[3.5]nonane (N at position 1, F at position 7) and its commercially available regioisomer 1-fluoro-7-azaspiro[3.5]nonane (CAS 2092224-41-2; N at position 7, F at position 1) differ fundamentally in the nature of the basic amine. In the target compound, the nitrogen resides in a strained azetidine ring (four-membered), which confers a lower pKₐ (~7.0–8.1 estimated) and a constrained hydrogen-bond geometry with a well-defined exit vector [1]. In the regioisomer, the nitrogen is in a six-membered piperidine-type ring, resulting in a higher pKₐ (~9.5–10.5 typical for unconstrained secondary amines) and greater conformational flexibility. Systematic studies have shown that azetidine-based amines exhibit pKₐ values 1.5–2.0 units lower than their piperidine counterparts due to increased s-character of the nitrogen lone pair [2]. Additionally, the fluorine placement differs: in the target compound, fluorine is on the cyclohexane ring (distal to the basic centre), whereas in the regioisomer, fluorine is on the azetidine ring (adjacent to the spiro junction), resulting in different conformational effects and metabolic vulnerabilities. These differences are non-trivial; in PDE9 inhibitor series, relocating a single fluorine atom altered both pKₐ and Pgp-mediated efflux ratios sufficiently to distinguish active from inactive CNS compounds [3].

Regioisomer selectivity Amine geometry Scaffold hopping

Patent-Validated Fluorine Substitution: Sanofi FAAH Inhibitor Series Explicitly Claims R₂ = H or F on Azaspiro Scaffold

The Sanofi patent AR-075247-A1 (priority date 2009-02-05) claims 7-azaspiro[3.5]nonane-7-carboxylate derivatives as FAAH enzyme inhibitors, with the explicit structural variable R₂ defined as 'a hydrogen atom, a fluorine atom or a hydroxyl, cyano, trifluoromethyl, C₁₋₆ alkyl, C₁₋₆ alkoxy, or NR₈R₉ group' [1]. This patent establishes that fluorine substitution on the azaspiro[3.5]nonane scaffold is not merely ornamental but is a key structural determinant recognised in intellectual property for modulating FAAH inhibitory activity. The broader FAAH inhibitor field has validated 7-azaspiro[3.5]nonane as a lead scaffold with kᵢₙₐ𝒸ₜ/Kᵢ values >1500 M⁻¹s⁻¹ [2]. While the Sanofi patent focuses on the 7-aza (piperidine-type nitrogen) scaffold rather than the 1-aza (azetidine-type nitrogen) scaffold, it demonstrates that fluorine substitution is strategically employed in this chemical space to tune potency and drug-like properties. The 1-aza scaffold offers a complementary geometry with the azetidine nitrogen providing a distinct hydrogen-bond donor/acceptor profile, and the 7-fluoro substitution provides an additional handle for modulating physicochemical properties without altering the core scaffold geometry [3].

FAAH inhibition Patent validation Fluorine SAR

Metabolic Stability Advantage: Fluorination at the Cyclohexane Ring Reduces CYP450-Mediated Oxidation

Fluorination of saturated heterocyclic amines at metabolically labile positions is a validated strategy for reducing intrinsic clearance. Melnykov et al. (2023) measured intrinsic microsomal clearance for a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives and demonstrated high metabolic stability across the compound set, with the sole exception of the 3,3-difluoroazetidine derivative [1]. The fluorine atom at position 7 of 1-azaspiro[3.5]nonane is located on the cyclohexane ring, a site susceptible to CYP450-mediated aliphatic hydroxylation. Fluorine substitution at this position replaces a metabolically labile C–H bond with a stronger C–F bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C–H), directly blocking oxidative metabolism at that site [2]. In the broader spirocyclic amine literature, fluorinated spirocycles have been shown to exhibit 2–5 fold lower intrinsic clearance than their non-fluorinated counterparts in human liver microsome assays, although no direct microsomal stability data have been published for 7-fluoro-1-azaspiro[3.5]nonane specifically [1][3].

Metabolic stability Intrinsic clearance CYP450 oxidation

Optimal Procurement and Application Scenarios for 7-Fluoro-1-azaspiro[3.5]nonane Based on Differential Evidence


CNS Drug Discovery Programs Requiring Fine-Tuned Amine Basicity

7-Fluoro-1-azaspiro[3.5]nonane is best deployed in CNS lead optimisation campaigns where the target pKₐ range for the basic amine is 7.0–8.0. The azetidine nitrogen, combined with the electron-withdrawing 7-fluoro substituent, is predicted to deliver a pKₐ approximately 0.8–1.5 units lower than that of the parent 1-azaspiro[3.5]nonane [1][2]. This places the compound in the 'CNS-optimal' basicity window where the fraction of neutral (membrane-permeable) species is maximised without completely sacrificing solubility. The class-level data from Fjelbye et al. (2022) showing that fluorine substitution reduces Pgp-mediated efflux in PDE9 inhibitors provides mechanistic support for this application [2]. Procure this building block when the project requires an azetidine-based spirocyclic amine with attenuated basicity, as opposed to the more basic piperidine-type nitrogen found in 7-azaspiro[3.5]nonane derivatives, or when the 1-azaspiro scaffold has already shown target engagement but metabolic stability at the cyclohexane ring remains a concern.

FAAH or Serine Hydrolase Inhibitor Scaffold Expansion

The azaspiro[3.5]nonane core has been validated as a privileged scaffold for FAAH inhibition, with spirocyclic urea inhibitors achieving kᵢₙₐ𝒸ₜ/Kᵢ values exceeding 1500 M⁻¹s⁻¹ [3]. The Sanofi patent AR-075247-A1 explicitly claims R₂ = H or F on the azaspiro[3.5]nonane scaffold for FAAH inhibition [4]. 7-Fluoro-1-azaspiro[3.5]nonane offers a distinct vector for scaffold expansion: the 1-aza (azetidine) placement provides a different hydrogen-bond geometry compared to the more commonly explored 7-aza (piperidine) series, while the 7-fluoro substituent provides a built-in handle for modulating lipophilicity and metabolic stability without adding molecular weight. This compound is appropriate for fragment-based or structure-guided design efforts targeting serine hydrolases where the azetidine nitrogen can serve as a warhead precursor (e.g., conversion to a urea or carbamate) and the fluorine atom provides a ¹⁹F NMR spectroscopic probe for binding assays [1].

Metabolic Stability Optimisation Without Molecular Weight Inflation

When lead compounds built on the 1-azaspiro[3.5]nonane scaffold show high intrinsic clearance attributed to cyclohexane ring oxidation, 7-fluoro-1-azaspiro[3.5]nonane represents a minimal-perturbation solution. The C–F bond at position 7 (bond dissociation energy ~116 kcal/mol) directly replaces a metabolically labile C–H bond (~99 kcal/mol) [1], blocking CYP450-mediated hydroxylation at that position while adding only 18 Da relative to the parent compound (MW 143.20 vs. 125.21). Systematic studies on fluorinated saturated heterocyclic amines have confirmed that monofluorination at non-α positions does not compromise the high metabolic stability characteristic of this compound class [5]. This approach avoids the molecular weight and lipophilicity penalties associated with alternative blocking strategies such as gem-dimethyl or cyclopropyl substitution. Procure this compound when microsomal stability data for the non-fluorinated parent indicates oxidation at the cyclohexane ring as a primary clearance pathway.

Regioisomer-Controlled SAR Studies in Spirocyclic Amine Series

In medicinal chemistry programs where both the nitrogen position (1-aza vs. 7-aza) and fluorine position are being systematically varied, 7-fluoro-1-azaspiro[3.5]nonane fills a specific and non-redundant cell in the SAR matrix. It is the only commercially accessible building block that combines an azetidine-type nitrogen (position 1) with a fluorine atom on the distal cyclohexane ring (position 7) . The closest commercially available alternative, 1-fluoro-7-azaspiro[3.5]nonane (CAS 2092224-41-2), places the fluorine on the azetidine ring and the nitrogen in the six-membered ring, resulting in fundamentally different amine geometry and electronic properties . For programs conducting systematic scaffold-hopping or fluorine-walk studies, procurement of both regioisomers enables a complete understanding of how nitrogen placement and fluorine placement independently and cooperatively affect target affinity, selectivity, and ADME properties.

Quote Request

Request a Quote for 7-Fluoro-1-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.